molecular formula C10H16Cl2O4 B12917520 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane CAS No. 90943-86-5

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane

Cat. No.: B12917520
CAS No.: 90943-86-5
M. Wt: 271.13 g/mol
InChI Key: BWYWMWHEPZGAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is an organic compound characterized by the presence of two 3-chlorotetrahydrofuran-2-yl groups attached to an ethane backbone through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane typically involves the reaction of 3-chlorotetrahydrofuran with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the chlorotetrahydrofuran groups to tetrahydrofuran groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-chloroethoxy)ethane
  • 1,2-Bis(trimethylsiloxy)ethane
  • 1,2-Bis(triethoxysilyl)ethane

Comparison

1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is unique due to the presence of the 3-chlorotetrahydrofuran groups, which impart specific chemical and physical properties. Compared to similar compounds, it offers:

  • Higher Reactivity: Due to the presence of chlorine atoms, which can participate in various substitution reactions.
  • Enhanced Stability: The tetrahydrofuran rings provide structural stability and resistance to hydrolysis.
  • Versatility: The compound can be used in a wide range of applications, from organic synthesis to industrial production.

Properties

CAS No.

90943-86-5

Molecular Formula

C10H16Cl2O4

Molecular Weight

271.13 g/mol

IUPAC Name

3-chloro-2-[2-(3-chlorooxolan-2-yl)oxyethoxy]oxolane

InChI

InChI=1S/C10H16Cl2O4/c11-7-1-3-13-9(7)15-5-6-16-10-8(12)2-4-14-10/h7-10H,1-6H2

InChI Key

BWYWMWHEPZGAPA-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1Cl)OCCOC2C(CCO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.